(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine
Description
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine is a substituted pyridine derivative featuring a chlorinated pyridine core, a cyclopropyl substituent at the 4-position, and a methanamine group at the 2-position. The chloro and cyclopropyl groups confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
(6-chloro-4-cyclopropylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-7(6-1-2-6)3-8(5-11)12-9/h3-4,6H,1-2,5,11H2 |
InChI Key |
XTAAPJVUEKYYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-cyclopropyl-2-pyridyl)methanamine typically involves the reaction of 6-chloro-4-cyclopropyl-2-pyridinecarboxaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction conditions often include mild heating and stirring to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(6-Chloro-4-cyclopropyl-2-pyridyl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloro-4-cyclopropyl-2-pyridyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs and their substituent effects:
Key Observations :
- Pyrimidines, however, often show higher solubility due to increased hydrogen-bonding capacity .
- Substituent Effects: Chloro Groups: Enhance electron-withdrawing effects, stabilizing negative charges and influencing intermolecular interactions (e.g., halogen bonding in enzyme inhibition) . Cyclopropyl Groups: Introduce steric hindrance and metabolic resistance, as seen in analogs like MG3, which retains activity against chloroquine-resistant malaria strains . Methanamine vs.
Physicochemical Properties
While experimental data for the target compound are sparse, inferred properties from analogs include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
